![molecular formula C19H21NO2 B267113 N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267113.png)
N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPPC and is a cyclopropane derivative. CPPC has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
CPPC has been shown to modulate the activity of ion channels, including the voltage-gated sodium channel (Nav1.7), which is involved in the transmission of pain signals. CPPC has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation.
Biochemical and Physiological Effects:
CPPC has been shown to have analgesic and anti-inflammatory effects in animal models. CPPC has also been shown to reduce the activity of Nav1.7 and TRPV1 channels, which could contribute to its analgesic effects. Additionally, CPPC has been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
CPPC has several advantages for lab experiments, including its low toxicity profile and potential as an analgesic and anti-inflammatory agent. However, CPPC also has some limitations, including its limited solubility in water and its potential to interact with other ion channels.
Zukünftige Richtungen
There are several potential future directions for the study of CPPC, including further investigation of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of more efficient synthesis methods and the optimization of CPPC's pharmacological properties could lead to the development of more effective drugs based on CPPC. Furthermore, the study of CPPC could also contribute to the development of new ion channel modulators with potential therapeutic applications.
Synthesemethoden
CPPC can be synthesized using various methods, including the reaction of 3-phenylpropyl bromide with 2-hydroxyphenyl cyclopropane carboxylic acid, followed by reaction with thionyl chloride to obtain the desired compound. Another method involves the reaction of 3-phenylpropyl bromide with 2-hydroxyphenyl cyclopropane carboxylic acid methyl ester, followed by reaction with ammonia to obtain CPPC.
Wissenschaftliche Forschungsanwendungen
CPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. CPPC has been shown to have potential as an analgesic and anti-inflammatory agent, as well as a potential treatment for neuropathic pain. CPPC has also been studied for its potential as a modulator of ion channels, which could have implications in the treatment of various diseases.
Eigenschaften
Produktname |
N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide |
---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C19H21NO2/c21-19(16-12-13-16)20-17-10-4-5-11-18(17)22-14-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,20,21) |
InChI-Schlüssel |
IHFGASZXEHAONA-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC1C(=O)NC2=CC=CC=C2OCCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.